
N-(2-methylquinolin-8-yl)-1-phenylcyclopentanecarboxamide
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Overview
Description
N-(2-methylquinolin-8-yl)-1-phenylcyclopentanecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline moiety substituted with a methyl group at the 2-position and a phenylcyclopentanecarboxamide group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-8-yl)-1-phenylcyclopentanecarboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Friedländer, or Pfitzinger reactions.
Substitution at the 2-Position:
Formation of the Carboxamide Group: The phenylcyclopentanecarboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of microwave irradiation or solvent-free conditions, can also be employed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-8-yl)-1-phenylcyclopentanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methylquinolin-8-yl)-1-phenylcyclopentanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-8-yl)-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A simpler quinoline derivative with similar biological activities.
1-phenylcyclopentanecarboxamide: A compound with a similar carboxamide group but lacking the quinoline moiety.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Uniqueness
N-(2-methylquinolin-8-yl)-1-phenylcyclopentanecarboxamide is unique due to its combined quinoline and phenylcyclopentanecarboxamide moieties, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C22H22N2O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(2-methylquinolin-8-yl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H22N2O/c1-16-12-13-17-8-7-11-19(20(17)23-16)24-21(25)22(14-5-6-15-22)18-9-3-2-4-10-18/h2-4,7-13H,5-6,14-15H2,1H3,(H,24,25) |
InChI Key |
JFNVTFWNQHMUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3(CCCC3)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
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